molecular formula C6H10O B13118461 Cyclopropaneethanol, 2-methylene- CAS No. 120477-28-3

Cyclopropaneethanol, 2-methylene-

Cat. No.: B13118461
CAS No.: 120477-28-3
M. Wt: 98.14 g/mol
InChI Key: QZSFWNJLYWGUQA-UHFFFAOYSA-N
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Description

Cyclopropaneethanol, 2-methylene- is an organic compound with the molecular formula C6H10O. It features a cyclopropane ring, which is a three-membered carbon ring, and a methylene group attached to an ethanol moiety. This compound is known for its unique chemical properties due to the strained nature of the cyclopropane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropaneethanol, 2-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to introduce the methylene group. Another method includes the use of cyclopropylmethyl bromide and a strong base to form the desired compound.

Industrial Production Methods

Industrial production of cyclopropaneethanol, 2-methylene- typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation and other steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneethanol, 2-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include cyclopropyl aldehydes, cyclopropyl carboxylic acids, and various substituted cyclopropane derivatives.

Scientific Research Applications

Cyclopropaneethanol, 2-methylene- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropaneethanol, 2-methylene- involves its interaction with various molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanemethanol: Similar structure but lacks the methylene group.

    Cyclopropylcarbinol: Another related compound with a cyclopropane ring and an alcohol group.

Uniqueness

Cyclopropaneethanol, 2-methylene- is unique due to the presence of both the cyclopropane ring and the methylene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

120477-28-3

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-(2-methylidenecyclopropyl)ethanol

InChI

InChI=1S/C6H10O/c1-5-4-6(5)2-3-7/h6-7H,1-4H2

InChI Key

QZSFWNJLYWGUQA-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1CCO

Origin of Product

United States

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